4,6-Difluorobenzene-1,3-diol

Description

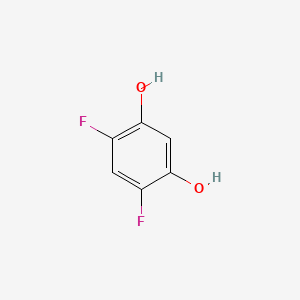

4,6-Difluorobenzene-1,3-diol is a fluorinated aromatic diol characterized by hydroxyl groups at positions 1 and 3 and fluorine atoms at positions 4 and 6 on the benzene ring. Fluorination enhances metabolic stability and bioavailability in bioactive molecules, making this compound a valuable synthetic intermediate [1].

Properties

Molecular Formula |

C6H4F2O2 |

|---|---|

Molecular Weight |

146.09 g/mol |

IUPAC Name |

4,6-difluorobenzene-1,3-diol |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |

InChI Key |

OEPHFJHSCASUKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Difluorobenzene-1,3-diol can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of resorcinol with a fluorinating agent. The reaction typically requires a catalyst and specific reaction conditions to ensure selective fluorination at the desired positions.

-

Electrophilic Aromatic Substitution: : This method involves the reaction of resorcinol with a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to achieve the desired substitution .

-

Diazotization and Fluorination: : Another method involves the diazotization of 4,6-diaminoresorcinol followed by fluorination. The diazotization step involves treating the diamino compound with nitrous acid to form the diazonium salt, which is then reacted with a fluorinating agent to introduce the fluorine atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced fluorinating agents are often employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluorobenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-difluorobenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis methods, properties, and applications of 4,6-Difluorobenzene-1,3-diol and related benzene-1,3-diol derivatives:

| Compound Name | Substituents | Synthesis Method | Key Properties | Applications |

|---|---|---|---|---|

| This compound | -OH (1,3), -F (4,6) | Fluorination of nitro precursors followed by reduction (e.g., SnCl₂·2H₂O in ethanol) [1] | High polarity due to -F and -OH; enhanced metabolic stability | Intermediate for fluorinated pharmaceuticals, agrochemicals, or polymers [2] |

| 5-Butylbenzene-1,3-diol | -OH (1,3), -C₄H₉ (5) | Wittig reaction with aldehydes, followed by reduction and deprotection [9] | Lipophilic due to alkyl chain; moderate solubility in organic solvents | Precursor for cannabinoid derivatives (e.g., CBGV, CBGB) [9] |

| 4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol | -OH (1,3), -N=N-Ar (4), -O-isopentyl (para to azo) | Condensation of diamines with aldehydes in DMF under nitrogen [4] | Strong electron-withdrawing azo group; vibrant color | Antimicrobial agent (active against S. aureus and L. monocytogenes) [4] |

| (-)-5-(1,2-Dihydroxypentyl)benzene-1,3-diol | -OH (1,3), -CH(OH)CH₂CH₂CH₂CH₃ (5) | Column chromatography from plant extracts (Ardisia solanacea) [12] | Hydrophilic due to multiple -OH groups; chiral center | Potential antioxidant or bioactive natural product [12] |

| Ergosta-1,3-diol derivatives | Steroid backbone with -OH (1,3) | Isolation from fungal sources (e.g., mushrooms) [10] | Amphiphilic; interacts with lipid membranes | Hypocholesterolemic agents [10] |

Physicochemical Properties

- Solubility: Fluorine and hydroxyl groups in this compound increase polarity, favoring solubility in polar solvents like ethanol or DMF. In contrast, alkyl-substituted diols (e.g., 5-butyl derivatives) are more soluble in hydrophobic media [9].

- Bioactivity : Azo-substituted diols exhibit potent antimicrobial activity (MIC values 3× lower than lead compounds) due to membrane disruption [4]. Fluorinated analogs may offer similar bioactivity with improved stability.

Biological Activity

4,6-Difluorobenzene-1,3-diol is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and two hydroxyl groups. This arrangement imparts significant biological activity, making it a subject of interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHFO. The compound features:

- Hydroxyl Groups : Located at the 1 and 3 positions on the benzene ring.

- Fluorine Atoms : Positioned at the 4 and 6 locations.

This specific configuration enhances the compound's ability to interact with biological molecules through hydrogen bonding and unique electronic effects due to the electronegativity of fluorine.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in understanding its role in antimicrobial and anticancer activities.

- Cellular Interactions : The compound's ability to engage with cellular components may influence protein folding and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of various microbial strains. Its structural features allow it to penetrate microbial cell walls and disrupt essential cellular processes.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to interfere with enzyme functions critical for cancer cell proliferation has been documented in vitro.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a significant reduction in bacterial growth rates compared to control groups. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Study on Anticancer Effects

In a separate study involving cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 µM for breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.